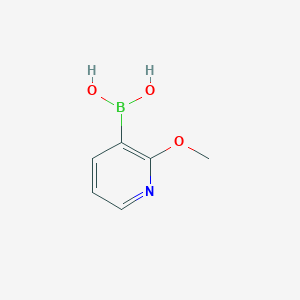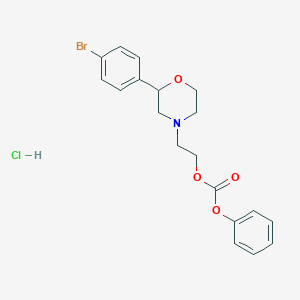
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride is a chemical compound that has been widely used in scientific research. This compound is commonly known as BCT-100, and it is used as a tool for studying the role of carbonic anhydrase in physiological and pathological processes.
Mécanisme D'action
BCT-100 inhibits carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate and a proton. This inhibition of carbonic anhydrase has been shown to have therapeutic potential in various pathological conditions, such as cancer, glaucoma, and epilepsy.
Biochemical and Physiological Effects:
BCT-100 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by reducing the production of bicarbonate and a proton, which are required for the growth and survival of cancer cells. BCT-100 has also been shown to reduce intraocular pressure in glaucoma patients by inhibiting the production of aqueous humor. In addition, BCT-100 has been shown to have antiepileptic effects by reducing the production of bicarbonate and a proton, which are involved in the generation of epileptic seizures.
Avantages Et Limitations Des Expériences En Laboratoire
BCT-100 has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, and it has been shown to have therapeutic potential in various pathological conditions. BCT-100 is also relatively easy to synthesize, and it has a long shelf life. However, there are also some limitations to using BCT-100 in lab experiments. It is a highly reactive compound, and it can react with other compounds in the lab, which can lead to false results. In addition, BCT-100 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BCT-100 in scientific research. One direction is to study the role of carbonic anhydrase in other pathological conditions, such as osteoporosis and kidney disease. Another direction is to develop new inhibitors of carbonic anhydrase that are more potent and selective than BCT-100. Finally, BCT-100 can be used as a tool for studying the role of carbonic anhydrase in drug metabolism and drug-drug interactions.
Méthodes De Synthèse
The synthesis of BCT-100 involves several steps. First, 4-bromobenzaldehyde is reacted with morpholine in the presence of acetic acid to form 4-bromo-2-morpholino-benzaldehyde. Then, this intermediate is reacted with 2-(2-hydroxyethyl)phenol in the presence of sodium hydride to form 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ether. Finally, this ether is treated with hydrochloric acid to form BCT-100 hydrochloride.
Applications De Recherche Scientifique
BCT-100 has been widely used in scientific research as a tool for studying the role of carbonic anhydrase in physiological and pathological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. It is involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Carbonic anhydrase is also involved in pathological processes, such as cancer, glaucoma, and epilepsy. BCT-100 is a potent inhibitor of carbonic anhydrase, and it has been used to study the role of this enzyme in various physiological and pathological processes.
Propriétés
Numéro CAS |
185759-06-2 |
|---|---|
Formule moléculaire |
C19H21BrClNO4 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)morpholin-4-yl]ethyl phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H20BrNO4.ClH/c20-16-8-6-15(7-9-16)18-14-21(10-12-23-18)11-13-24-19(22)25-17-4-2-1-3-5-17;/h1-9,18H,10-14H2;1H |
Clé InChI |
RAUBSBJFJDQXEQ-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br.Cl |
SMILES canonique |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br.Cl |
Synonymes |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




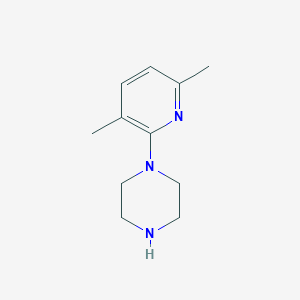
![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
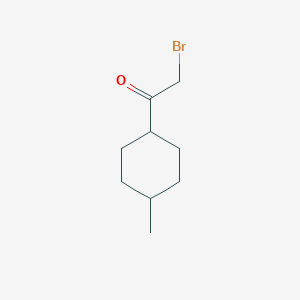

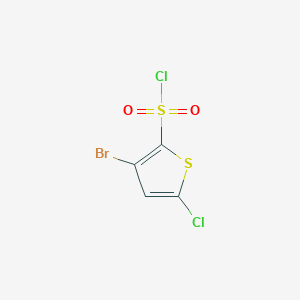
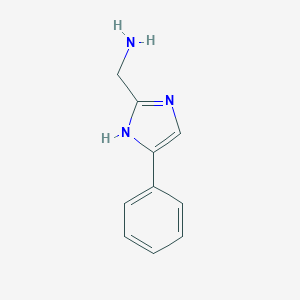


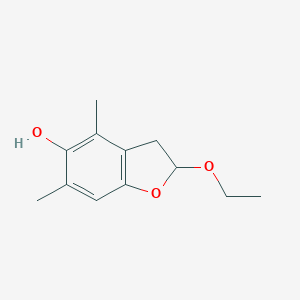
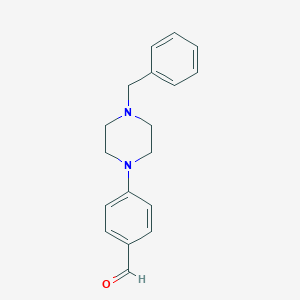
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)
